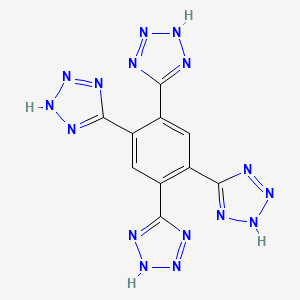![molecular formula C53H40N2O2 B1493593 [16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) is a complex organic compound with a unique structure that includes pyridine and dinaphthoazepine moieties. This compound is known for its high catalytic activity and enantioselectivity in various chemical reactions, making it a valuable substance in the field of asymmetric synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves multiple steps, starting from the appropriate pyridine and naphthalene derivatives. The key steps include:
Formation of the dinaphthoazepine core: This is typically achieved through a cyclization reaction involving naphthalene derivatives under specific conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyridine derivative to the dinaphthoazepine core.
Addition of diphenylmethanol groups: This final step involves the addition of diphenylmethanol groups to the azepine core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and diphenylmethanol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound acts as a chiral nucleophilic catalyst, facilitating the formation of enantioselective products through the stabilization of transition states and intermediates. The pyridine and dinaphthoazepine moieties play crucial roles in binding to substrates and promoting the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis(4-tert-butylphenyl)methanol]
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 1,1,2,2-tetra(pyridin-4-yl)ethene
Uniqueness
What sets (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) apart from similar compounds is its exceptional catalytic activity and enantioselectivity. The presence of both pyridine and dinaphthoazepine moieties provides a unique structural framework that enhances its ability to stabilize transition states and intermediates, making it a highly effective catalyst in asymmetric synthesis .
Eigenschaften
Molekularformel |
C53H40N2O2 |
|---|---|
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol |
InChI |
InChI=1S/C53H40N2O2/c56-52(39-19-5-1-6-20-39,40-21-7-2-8-22-40)48-33-37-17-13-15-27-44(37)50-46(48)35-55(43-29-31-54-32-30-43)36-47-49(34-38-18-14-16-28-45(38)51(47)50)53(57,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-34,56-57H,35-36H2 |
InChI-Schlüssel |
MKYBHIRPEBDXBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=C(CN1C7=CC=NC=C7)C(=CC8=CC=CC=C86)C(C9=CC=CC=C9)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)


